

Application Note: High-Resolution Analytical Protocols for 3-Methoxy-N-methyl-benzenepropanamine

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Compound of Interest

Compound Name: 3-Methoxy-N-methyl-benzenepropanamine

CAS No.: 108447-67-2

Cat. No.: B175231

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Introduction & Chemical Context

3-Methoxy-N-methyl-benzenepropanamine (

, MW 179.26 g/mol) is a secondary amine characterized by a 3-carbon alkyl chain linking a meta-substituted anisole ring to a methylamino group.[1]

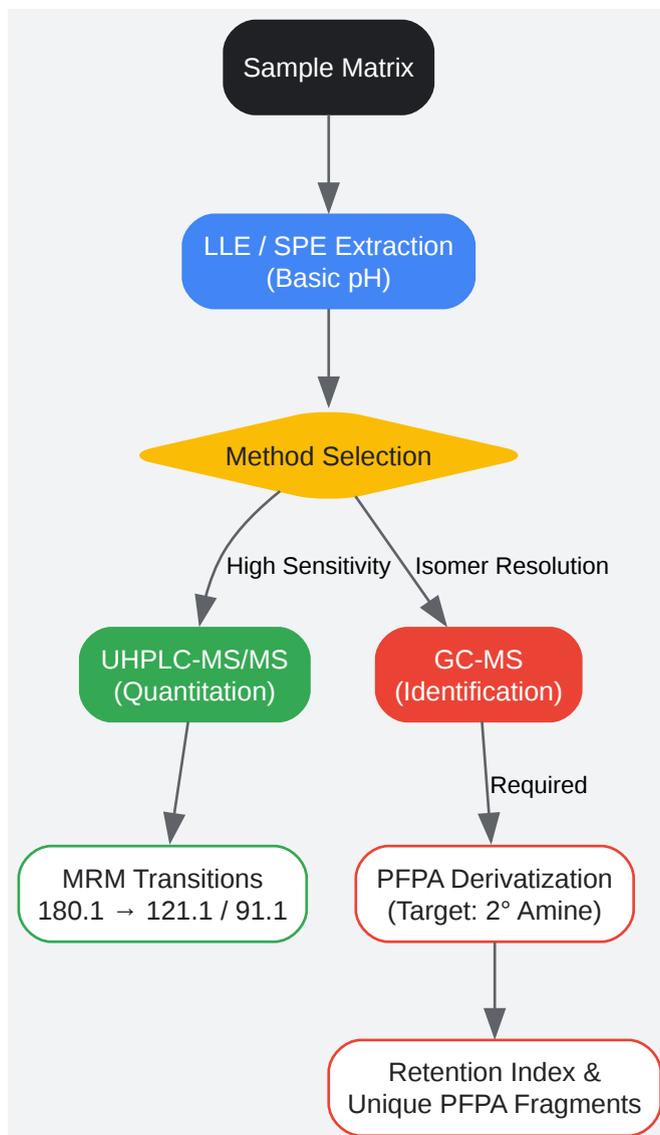
- Chemical Structure: 3-(3-methoxyphenyl)-N-methylpropan-1-amine.[1][2]
- Analytical Challenge: It shares an exact monoisotopic mass (179.1310) with highly regulated regioisomers, specifically paramethoxymethamphetamine (PMMA) and methoxyphenamine.[1]
- Criticality: Differentiation relies on the propyl vs. isopropyl backbone stability and specific fragmentation pathways.[1] Standard low-resolution MS often yields non-specific alpha-cleavage ions (44 or 58), necessitating the protocols below.

Analytical Strategy Overview

To ensure scientific integrity and legal defensibility, we utilize a dual-method approach:

- UHPLC-MS/MS: For high-sensitivity quantitation in biological matrices (plasma/urine).[1]
- GC-MS (Derivatized): For definitive structural elucidation and isomer resolution.[1]

Workflow Logic Diagram



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Figure 1: Decision tree for selecting the appropriate analytical modality based on sensitivity vs. selectivity requirements.

Protocol A: UHPLC-MS/MS Quantitation

Objective: Rapid, sensitive quantitation in plasma or solvent standards.[1]

Mechanistic Rationale

The secondary amine is readily protonated (

).[1] Collision-Induced Dissociation (CID) of the propyl chain yields a tropylium ion (

91) and a methoxybenzyl cation (

121).[1] Unlike its isopropyl isomers (which favor

58 via alpha-cleavage), the straight propyl chain requires higher collision energy to fragment, providing a unique transition profile.[1]

Method Parameters[3][4][5][6]

Parameter	Setting / Value
Column	C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 μ m)
Mobile Phase A	Water + 0.1% Formic Acid + 2mM Ammonium Formate
Mobile Phase B	Acetonitrile + 0.1% Formic Acid
Flow Rate	0.4 mL/min
Ionization	ESI Positive Mode
Precursor Ion	()

MRM Transition Table

Transition Type	Precursor ()	Product ()	Collision Energy (eV)	Structural Assignment
Quantifier	180.1	121.1	22	Methoxybenzyl cation (Cleavage at -carbon)
Qualifier 1	180.1	91.1	35	Tropylium ion (Loss of methoxy + amine chain)
Qualifier 2	180.1	149.1	15	Loss of methylamine (, neutral loss 31)

Step-by-Step Workflow

- Sample Prep: Dilute 100 μ L sample with 900 μ L Mobile Phase A.
- Injection: Inject 2 μ L onto the column.
- Gradient: Hold 5% B for 0.5 min; Ramp to 95% B over 4.5 min; Hold 1 min.
- Validation: Ensure the ratio of 121.1/91.1 remains within $\pm 20\%$ of the reference standard.

Protocol B: GC-MS with PFPA Derivatization

Objective: Definitive forensic identification and separation from isobaric phenethylamines.

Mechanistic Rationale

Under standard Electron Impact (EI) ionization, secondary amines like 3-MeO-N-Me-BPA fragment excessively, often leaving only the non-specific

44 ion (

).^[1] Solution: Acylation with Pentafluoropropionic Anhydride (PFPA).^{[1][3]}

- Effect: Converts the polar N-H group to a volatile amide.[1]
- Result: Increases molecular weight to 325 Da, improves peak shape, and generates high-mass diagnostic fragments that distinguish the propyl chain from the isopropyl chain of amphetamine analogs.[1]

Derivatization Protocol

- Evaporation: Evaporate 50 µL of extract to dryness under nitrogen at 40°C.
- Reagent Addition: Add 50 µL of PFPA and 25 µL of Ethyl Acetate.
- Incubation: Cap and heat at 70°C for 20 minutes.
- Reconstitution: Evaporate to dryness; reconstitute in 100 µL Ethyl Acetate.

GC-MS Parameters

Parameter	Setting
Column	5% Phenyl-methylpolysiloxane (e.g., DB-5MS), 30m x 0.25mm
Carrier Gas	Helium, 1.0 mL/min (Constant Flow)
Inlet Temp	250°C (Splitless)
Temp Program	70°C (1 min) → 20°C/min → 280°C (Hold 5 min)
MS Source	EI, 70 eV, 230°C

Diagnostic Ions (PFPA Derivative)[1]

- Molecular Ion ():
325 (Weak)[1]
- Base Peak:

190 (Perfluoroacyl-N-methyl-propylamine fragment).[1] Note: Isomers with branched chains (amphetamines) will show different base peaks due to alpha-methyl cleavage.[1]

- Tropylium Series:

121, 91.[1]

References

- Regioisomeric Analysis of Phenethylamines: Awad, T., Belal, T., & Clark, C. R. (2007).[1][3] GC-MS studies on the regioisomeric 2,3- and 3,4-methylenedioxyphenethylamines related to MDEA, MDMMA, and MBDB. Journal of Chromatographic Science. Relevance: Establishes the necessity of perfluoroacylation for distinguishing positional isomers of methoxy-amines.
- Fragmentation Mechanisms of N-Methyl Amines: Kashiwagi, H., et al. (2000).[1] A detailed mechanistic fragmentation analysis of methamphetamine and select regioisomers by GC/MS. Journal of Forensic Sciences. Relevance: Provides the foundational mass spectral rules for differentiating propyl vs. isopropyl amine side chains.
- Chemical Identity Data: PubChem.[1][4][5] Compound Summary for CID 9437044: **3-methoxy-N-methyl-benzenepropanamine**. National Library of Medicine (US).[1] Relevance: Verification of chemical structure, formula, and predicted physicochemical properties. [1]

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Sources

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- [4. \(3-Methoxypropyl\)\(methyl\)amine | C5H13NO | CID 12545984 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
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